Tert-butyl hypobromite

Radical bromination Hydrocarbon functionalization Chain propagation mechanism

Tert-butyl hypobromite [CAS 1611-82-1] is an organic hypohalite with the molecular formula C₄H₉BrO (MW 153.02 g/mol). The compound exists as a reddish-orange liquid with a boiling point of 89.9±23.0 °C (predicted) and density of 1.340±0.06 g/cm³ (predicted).

Molecular Formula C4H9BrO
Molecular Weight 153.02 g/mol
CAS No. 1611-82-1
Cat. No. B157772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl hypobromite
CAS1611-82-1
Molecular FormulaC4H9BrO
Molecular Weight153.02 g/mol
Structural Identifiers
SMILESCC(C)(C)OBr
InChIInChI=1S/C4H9BrO/c1-4(2,3)6-5/h1-3H3
InChIKeyIODUDVQDMKBOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl Hypobromite CAS 1611-82-1: Essential Baseline Data for Scientific Procurement


Tert-butyl hypobromite [CAS 1611-82-1] is an organic hypohalite with the molecular formula C₄H₉BrO (MW 153.02 g/mol) [1]. The compound exists as a reddish-orange liquid with a boiling point of 89.9±23.0 °C (predicted) and density of 1.340±0.06 g/cm³ (predicted) . Synthesized via reaction of tert-butyl alcohol with hypobromous acid (42% isolated yield on 0.18 mol scale) or using Ag₂SO₄/Br₂ methodology (43% yield) [2], it functions primarily as a radical brominating agent that undergoes homolytic O-Br bond cleavage to generate tert-butoxyl and bromine radicals [3]. The reagent is stable under cold, dark conditions but decomposes rapidly at elevated temperatures [4].

Why Generic Substitution Fails for Tert-Butyl Hypobromite in Radical Bromination Workflows


Substitution of tert-butyl hypobromite with alternative brominating agents (NBS, Br₂, or tert-butyl hypochlorite/BrCCl₃ mixtures) is non-trivial due to fundamental mechanistic divergence. NBS operates through electrophilic pathways or steady-state Br₂ release and is widely available as a solid, yet its reactivity profile differs from the direct tert-butoxyl radical chain mechanism characteristic of tert-butyl hypobromite [1]. tert-Butyl hypochlorite/BrCCl₃ mixtures can substitute for radical bromination but require careful stoichiometric control and introduce chlorine-containing byproducts [2]. Furthermore, tert-butyl hypobromite is less easily prepared than its hypochlorite analog—standard halogen/alkali/alcohol methods that succeed for the hypochlorite fail entirely for the hypobromite, necessitating alternative synthetic routes [3]. These distinctions carry operational consequences for reaction optimization, product distribution, and procurement planning.

Tert-Butyl Hypobromite: Quantitative Differentiation Evidence Versus Closest Analogs


Radical Bromination Chain-Carrier Identity: t-Butoxyl Radical Versus Bromine Atom Mechanism

Competitive halogenation experiments demonstrate that tert-butyl hypobromite and tert-butyl hypochlorite share identical chain-carrier identity (the t-butoxyl radical), confirming a consistent radical propagation mechanism distinct from bromine atom-mediated reactions. Relative hydrocarbon reactivities for both reagents show excellent agreement across multiple substrates [1].

Radical bromination Hydrocarbon functionalization Chain propagation mechanism

Para-Selective Aromatic Bromination: Zeolite-Catalyzed Toluene Bromination with Quantitative Yield

Tert-butyl hypobromite enables quantitative para-selective bromination of toluene when used with zeolite HX catalyst, achieving selectivity comparable to bromine/zeolite NaY systems but with distinct reagent handling characteristics [1].

Regioselective bromination Zeolite catalysis Aromatic functionalization

Photochemical Radical Bromination Rate: Cyclohexene to 3-Bromocyclohexene Conversion Kinetics

Tert-butyl hypobromite effects radical bromination of cyclohexene to 3-bromocyclohexene photochemically within minutes at room temperature, demonstrating practical synthetic utility with minimal thermal activation [1]. This photochemical efficiency is comparable to the chlorination rate observed with tert-butyl hypochlorite under analogous conditions, reflecting the shared chain-carrier mechanism [2].

Allylic bromination Photochemical initiation Radical kinetics

Adamantane C-H Bromination: Regioisomer Distribution and Yield Profile in Bridgehead Functionalization

In the bromination of adamantane using tert-butyl hypobromite (0.1 eq) with CBr₄ in CH₂Cl₂, a specific regioisomer distribution is obtained: 1-bromoadamantane (35%), 2-bromoadamantane (14%), and 1,3-dibromoadamantane (11%), with 29% unreacted adamantane recovered after 90 h at 40 °C in the dark . This distribution reflects the radical-mediated C-H abstraction selectivity profile of the tert-butoxyl radical chain mechanism.

C-H activation Adamantane derivatives Regioselective synthesis

Synthetic Accessibility and Preparation Yield Constraints Versus tert-Butyl Hypochlorite

Tert-butyl hypobromite is demonstrably less accessible than its hypochlorite counterpart. The standard halogen/alkali/alcohol method that succeeds for tert-butyl hypochlorite yields no hypobromite product, presumably due to unfavorable equilibria. Instead, preparation requires reaction of tert-butyl alcohol with aqueous hypobromous acid (free of Br⁻), yielding the isolated product in 42% yield [1]. An alternative Ag₂SO₄/Br₂ method provides 43% yield on 0.18 mol scale .

Reagent preparation Hypohalite synthesis Procurement feasibility

Optimal Application Scenarios for Tert-Butyl Hypobromite Based on Quantitative Evidence


Radical Bromination of Unactivated C-H Bonds in Hydrocarbons Where Bromide Product Is Required

Tert-butyl hypobromite is indicated for photoinduced radical bromination of alkanes and cycloalkanes when bromide (rather than chloride) products are required and the tert-butoxyl radical chain mechanism is desired. The reagent smoothly brominates cyclohexane to cyclohexyl bromide, cyclobutane to cyclobutyl bromide, and toluene to benzyl bromide under photochemical conditions, with reactivity profiles paralleling the well-characterized tert-butyl hypochlorite system [1]. This scenario is particularly relevant when chlorine incorporation is unacceptable for downstream transformations or when bromine's superior leaving-group properties are required for subsequent cross-coupling or substitution steps.

Para-Selective Bromination of Alkylaromatics Using Zeolite Heterogeneous Catalysis

Based on demonstrated quantitative para-selective bromination of toluene with tert-butyl hypobromite and zeolite HX catalyst [1], this reagent-catalyst combination is appropriate for regioselective bromination of alkylaromatic substrates where high para-selectivity is critical and homogeneous bromine-based methods produce undesired isomer distributions. The zeolite-mediated system offers the added advantage of catalyst recyclability through thermal regeneration, potentially reducing overall process cost and waste generation in preparative-scale syntheses.

Allylic and Benzylic Bromination Under Mild Photochemical Conditions

Tert-butyl hypobromite is well-suited for allylic bromination of alkenes (e.g., cyclohexene → 3-bromocyclohexene) and benzylic bromination of alkylaromatics under photochemical initiation at room temperature, with reactions completing in minutes [1]. This mild activation profile is advantageous for heat-sensitive substrates and enables streamlined benchtop workflows without external heating apparatus. The rapid kinetics and ambient-temperature operation also minimize thermal decomposition of the reagent, which is known to be stable in cold, dark conditions but decomposes at elevated temperatures [2].

Functionalization of Strained or Unusual Hydrocarbon Frameworks Requiring Radical Intermediates

Tert-butyl hypobromite has demonstrated utility in the functionalization of strained hydrocarbon frameworks, including adamantane C-H bromination to access 2-bromoadamantane (14% yield) and 1-bromoadamantane (35% yield) [1], as well as photolytic meta-selective bromination of fluorocubane [2]. For researchers working with exotic hydrocarbon scaffolds where electrophilic bromination pathways are either inaccessible or produce undesired regioisomer distributions, the radical-mediated C-H abstraction mechanism of tert-butyl hypobromite offers an alternative entry point to brominated derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl hypobromite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.